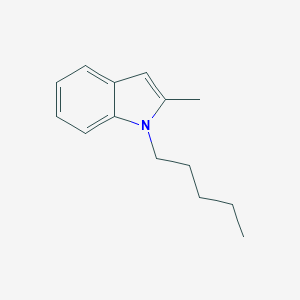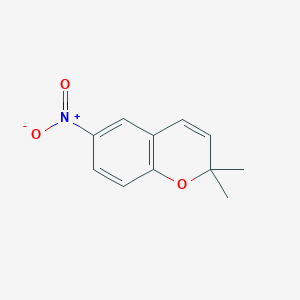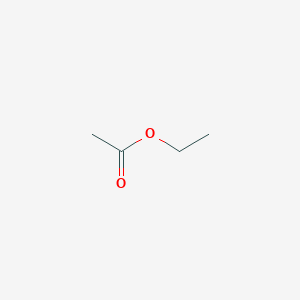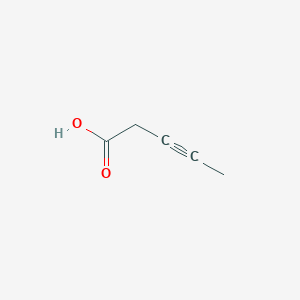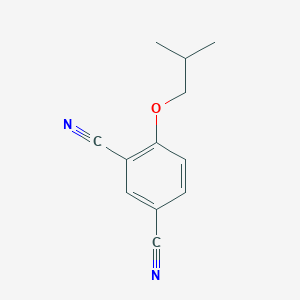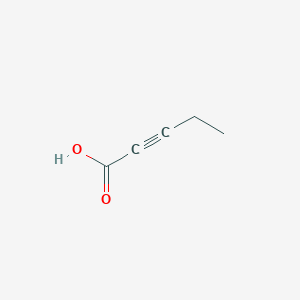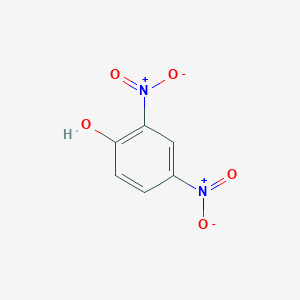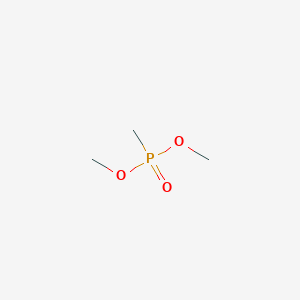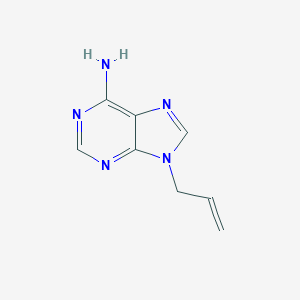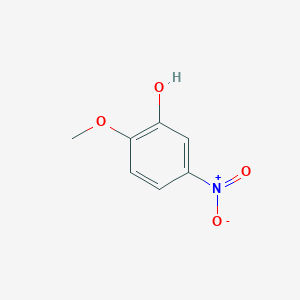
2-Methoxy-5-nitrophenol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Methoxy-5-nitrophenol, such as 2-nitro-4-methoxyphenol, has been explored. For instance, Guo (2002) studied the synthesis of 2-nitro-4-methoxyphenol from alkali hydrolysis of 2-nitro-4-methoxyaniline, achieving a 96% yield under specific conditions (Guo, 2002). Additionally, Maleski (1993) discussed an improved procedure for preparing 2-Nitro-5-methoxyphenol from 3-Methoxyphenol (Maleski, 1993).
Molecular Structure Analysis
The molecular and solid-state structure of compounds related to 2-Methoxy-5-nitrophenol have been analyzed. For example, Bosch, Petty, and Barnes (2001) reported the synthesis and X-ray crystal structure of a related compound, 5′-methoxy-2,4,6-trimethyl-2′-nitrosobiphenyl (Bosch, Petty, & Barnes, 2001).
Chemical Reactions and Properties
Various studies have examined the chemical reactions and properties of methoxyphenols. For example, Liu et al. (2012) investigated the heterogeneous reactions of particulate methoxyphenols with NO₃ radicals, providing insights into their atmospheric chemistry (Liu et al., 2012).
Physical Properties Analysis
The study of physical properties, such as the linear and nonlinear optical properties of related compounds like 2-Methoxy-5-Nitrophenol, was conducted by Nagasawa et al. (1993), revealing insights into its optical characteristics (Nagasawa et al., 1993).
Chemical Properties Analysis
Research on the chemical properties of methoxyphenols includes the work by Varfolomeev et al. (2010), who conducted thermochemical, spectroscopic, and quantum-chemical studies on methoxyphenols, exploring their intermolecular and intramolecular hydrogen bonds (Varfolomeev et al., 2010).
Applications De Recherche Scientifique
-
VEGF and Tyrosine Kinase Inhibitors
- Scientific Field: Medical and Biological Research
- Application Summary: 2-Methoxy-5-nitrophenol is used in the synthesis of potent VEGF (Vascular Endothelial Growth Factor) and tyrosine kinase inhibitors . These inhibitors are important in cancer therapy as they target the VEGF signaling pathway, which plays a crucial role in cancer development .
- Results or Outcomes: The use of these inhibitors in cancer treatment has shown promising results, with improvements in patient outcomes .
-
GABA Analogues
- Scientific Field: Neuropharmacology
- Application Summary: 2-Methoxy-5-nitrophenol is also used in the synthesis of GABA (γ-Aminobutyric acid) analogues . GABA is the primary inhibitory neurotransmitter in the central nervous system, and analogues of GABA can have various effects on neurological function .
- Results or Outcomes: GABA analogues have been studied for their potential in treating various neurological disorders .
-
Phosphodiesterase Inhibitors
- Scientific Field: Pharmacology
- Application Summary: 2-Methoxy-5-nitrophenol is used in the synthesis of phosphodiesterase inhibitors such as rolipram . These inhibitors have a wide range of effects and are used in the treatment of various conditions, including erectile dysfunction and pulmonary arterial hypertension .
- Results or Outcomes: Phosphodiesterase inhibitors have been shown to be effective in treating a variety of conditions .
Safety And Hazards
Orientations Futures
2-Methoxy-5-nitrophenol is used for R&D purposes only. It is not intended for medicinal, household, or other uses . For other uses or raw material applications, please consult with the supplier .
Relevant Papers Relevant papers on 2-Methoxy-5-nitrophenol can be found in various sources . Please refer to these sources for more detailed information.
Propriétés
IUPAC Name |
2-methoxy-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKCTSZYNCDFFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047021 | |
| Record name | 2-Methoxy-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-nitrophenol | |
CAS RN |
636-93-1 | |
| Record name | 5-Nitroguaiacol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-5-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXY-5-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5T11I2JUB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



